molecular formula C27H38O6 B14650358 Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate;styrene CAS No. 51252-07-4

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate;styrene

Cat. No.: B14650358
CAS No.: 51252-07-4
M. Wt: 458.6 g/mol
InChI Key: DOJLMPGHBACAEM-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate, ethenylbenzene, and 2-propenyl 2-methyl-2-propenoate is a complex polymer used in various industrial applications. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing unique properties to the final material. The combination of these monomers results in a polymer with enhanced mechanical strength, flexibility, and chemical resistance, making it suitable for a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves the polymerization of its monomer components: 2-propenoic acid, 2-methyl-, methyl ester (methyl methacrylate), butyl 2-propenoate (butyl acrylate), ethenylbenzene (styrene), and 2-propenyl 2-methyl-2-propenoate (allyl methacrylate). The polymerization process typically employs free radical initiators such as azo compounds or peroxides to initiate the reaction . The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired molecular weight and polymer properties.

Industrial Production Methods

In industrial settings, the polymerization process is often carried out in large-scale reactors. The monomers are mixed in specific ratios, and the reaction is initiated by adding the free radical initiator. The reaction mixture is maintained at a controlled temperature, usually between 60-80°C, to facilitate the polymerization process. The resulting polymer is then purified and processed into various forms, such as pellets or sheets, for further use .

Chemical Reactions Analysis

Types of Reactions

The polymer can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl or carbonyl groups on the polymer chain, while substitution reactions can introduce new functional groups, enhancing the polymer’s compatibility with other materials .

Scientific Research Applications

2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate, ethenylbenzene, and 2-propenyl 2-methyl-2-propenoate has numerous scientific research applications:

Mechanism of Action

The polymer exerts its effects through its unique molecular structure, which allows it to interact with various substrates and environments. The presence of different monomer units provides a balance of rigidity and flexibility, enabling the polymer to adapt to different applications. The molecular targets and pathways involved include interactions with other polymers, metals, and biological tissues, facilitating its use in diverse fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate, ethenylbenzene, and 2-propenyl 2-methyl-2-propenoate lies in its combination of monomers, which provides a balance of properties not found in individual polymers. This copolymer offers enhanced mechanical strength, chemical resistance, and flexibility, making it suitable for a wide range of applications .

Properties

CAS No.

51252-07-4

Molecular Formula

C27H38O6

Molecular Weight

458.6 g/mol

IUPAC Name

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate;styrene

InChI

InChI=1S/C8H8.C7H10O2.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-4-5-9-7(8)6(2)3;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,1-2,5H2,3H3;4H,2-3,5-6H2,1H3;1H2,2-3H3

InChI Key

DOJLMPGHBACAEM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C.C=CC1=CC=CC=C1

Related CAS

51252-07-4
110254-02-9

Origin of Product

United States

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